molecular formula C10H10ClN3O3 B13005768 Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B13005768
M. Wt: 255.66 g/mol
InChI Key: OHXKUTZONAZUFU-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine with methyl chloroformate under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of carboxylic acids or other oxidized products .

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[2,3-d]pyrimidine derivatives such as:

Uniqueness

Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its chloromethyl group, for example, allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H10ClN3O3/c1-4-6(10(15)16-2)7-8(12)13-5(3-11)14-9(7)17-4/h3H2,1-2H3,(H2,12,13,14)

InChI Key

OHXKUTZONAZUFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C(N=C2O1)CCl)N)C(=O)OC

Origin of Product

United States

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